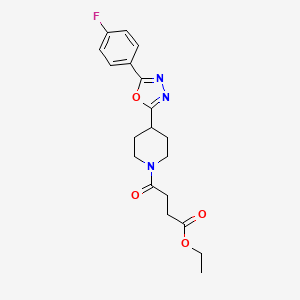

Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Description

Historical Development of 1,3,4-Oxadiazole Research

The 1,3,4-oxadiazole heterocycle, first synthesized by Ainsworth in 1965 through thermolysis methods, emerged as a pivotal scaffold in organic and medicinal chemistry. Early research focused on its synthesis and fundamental reactivity, but the discovery of its bioisosteric relationship with carboxylic acid esters and amides catalyzed its adoption in drug design. By the late 20th century, derivatives such as raltegravir (an HIV integrase inhibitor) and zibotentan (an endothelin receptor antagonist) demonstrated the therapeutic potential of 1,3,4-oxadiazoles. These milestones underscored the scaffold’s versatility in interacting with diverse biological targets, including enzymes and receptors, through hydrogen bonding and π-π stacking interactions.

Significance of Oxadiazole-Piperidine Hybrids in Medicinal Chemistry

The fusion of 1,3,4-oxadiazole with piperidine, a saturated six-membered nitrogen heterocycle, represents a strategic approach to enhance molecular properties. Piperidine contributes conformational flexibility and basicity, improving membrane permeability and bioavailability. Hybrids such as Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate leverage this synergy: the oxadiazole core provides metabolic stability, while the piperidine moiety facilitates target engagement through spatial orientation. Recent studies highlight such hybrids in antiparasitic and anticancer drug discovery, where their dual functionality addresses resistance mechanisms and improves selectivity.

Structural Features and Molecular Scaffold Analysis

This compound comprises three key subunits:

- 1,3,4-Oxadiazole Ring : A five-membered aromatic heterocycle with –N=C–O– linkages, conferring electron-deficient character and metabolic resistance to hydrolysis.

- Piperidine Ring : A saturated heterocycle providing a basic nitrogen atom for protonation and conformational adaptability.

- 4-Fluorophenyl and Ethyl Butanoate Groups : The fluorophenyl moiety enhances lipophilicity and engages in halogen bonding, while the ester group modulates solubility and prodrug potential.

The planar oxadiazole ring facilitates π-π interactions with aromatic residues in enzyme active sites, whereas the piperidine’s chair conformation enables optimal positioning of substituents. Computational studies suggest that the fluorophenyl group’s electron-withdrawing effects stabilize the oxadiazole ring, further enhancing its pharmacophoric properties.

Taxonomic Position in Heterocyclic Chemistry

1,3,4-Oxadiazoles belong to the broader class of azoles, five-membered rings containing multiple heteroatoms. Within this taxonomy, they are distinguished from isomers like 1,2,5-oxadiazole (furazan) by the arrangement of nitrogen and oxygen atoms. Their electron-deficient nature classifies them as π-acidic heterocycles, enabling interactions with electron-rich biological targets. The incorporation of piperidine places the compound within the subset of bridged heterocyclic systems, which are increasingly explored for multitarget therapeutics.

Research Evolution and Current Status

Recent advances in 1,3,4-oxadiazole chemistry emphasize hybrid molecules and structure-activity relationship (SAR) optimization. For instance, 2024 studies identified 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents, with IC~50~ values in the nanomolar range against Plasmodium falciparum and Trypanosoma brucei. Concurrently, anticancer research has focused on derivatives inhibiting topoisomerase I and growth factor receptors. This compound epitomizes these trends, combining a validated pharmacophore with modular substituents for tailored bioactivity.

Table 1: Key Structural Motifs and Their Roles in the Compound

Properties

IUPAC Name |

ethyl 4-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-2-26-17(25)8-7-16(24)23-11-9-14(10-12-23)19-22-21-18(27-19)13-3-5-15(20)6-4-13/h3-6,14H,2,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPRFDQAIPFKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Coupling with the Fluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

LMM5 and LMM11 (Antifungal Agents)

- Core Structure : 1,3,4-Oxadiazole .

- Substituents :

- LMM5 : Benzyl(methyl)sulfamoyl and 4-methoxyphenylmethyl groups.

- LMM11 : Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.

- Key Differences :

- The target compound lacks sulfamoyl groups but features a fluorophenyl substituent, which may reduce polarity compared to LMM5/LMM11.

- Biological Activity : LMM5/LMM11 exhibit antifungal effects against Candida albicans via thioredoxin reductase inhibition . The target compound’s piperidine-ester moiety may alter target specificity.

4-(5-(4-(Perfluoroethoxy)Phenyl)-1,3,4-Oxadiazol-2-yl)Benzoic Acid

- Core Structure : 1,3,4-Oxadiazole with perfluoroethoxy phenyl .

- Key Differences :

- The perfluoroethoxy group increases electronegativity and steric bulk compared to the target’s 4-fluorophenyl.

- Physicochemical Impact : Higher logP (estimated ~4.5) than the target compound (~3.5), suggesting greater lipophilicity but reduced solubility.

Piperidine/Piperazine-Containing Derivatives

Ethyl 4-(4-Methylpiperazin-1-yl)Butanoate

- Core Structure : Piperazine with ethyl ester .

- Molecular Weight: Lower (~256.3 vs. ~421.4), indicating better solubility but reduced membrane permeability.

Ethyl 4-(6-Oxopiperidin-3-yl)Benzoate

- Core Structure : Piperidine with ketone and ester groups .

- Key Differences :

- The ketone at C6 introduces polarity, while the target compound’s oxadiazole ring enhances aromaticity.

Comparative Data Table

Biological Activity

Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits a variety of pharmacological properties, primarily attributed to its structural components, including the oxadiazole moiety and the piperidine ring.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 318.35 g/mol. The structure includes a fluorinated phenyl group, which is significant for enhancing the compound's biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, similar to the targeted compound, exhibit significant anticancer properties. In particular, compounds containing oxadiazole rings have been shown to inhibit cancer cell proliferation in various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. For instance, studies have reported that certain oxadiazole derivatives demonstrated higher anticancer activity compared to standard chemotherapeutic agents like doxorubicin .

The anticancer mechanism of oxadiazole derivatives often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression .

Other Biological Activities

In addition to anticancer effects, this compound may also exhibit:

- Anti-inflammatory properties: Compounds with similar structures have shown efficacy in reducing inflammation markers.

- Antimicrobial activity: Some derivatives demonstrate potential against various bacterial strains.

- Analgesic effects : Certain studies indicate pain-relieving properties associated with related oxadiazole compounds .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 4-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate, and how are intermediates optimized for yield?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 1,3,4-oxadiazole intermediate via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., POCl₃).

- Step 2 : Coupling the oxadiazole intermediate with a piperidine derivative. For example, nucleophilic substitution or amidation reactions under reflux in solvents like ethanol or acetonitrile .

- Step 3 : Esterification or alkylation to introduce the ethyl ester group. Catalysts like DCC or DMAP may enhance efficiency .

- Optimization : Adjusting reaction temperature (e.g., 80–100°C for cyclization) and solvent polarity improves yield. Purity is confirmed via HPLC with buffer systems (e.g., ammonium acetate, pH 6.5) .

Q. How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?

- Techniques :

- NMR : ¹H/¹³C NMR identifies piperidine and oxadiazole protons (e.g., δ 2.5–3.5 ppm for piperidine CH₂ groups). ¹⁹F NMR confirms fluorophenyl substitution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at ~415 m/z).

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and oxadiazole orientation .

- Data Contradictions : Discrepancies in NOE (Nuclear Overhauser Effect) signals may arise from conformational flexibility. Molecular dynamics simulations can clarify preferred conformers .

Advanced Research Questions

Q. What strategies address low bioactivity in Ethyl 4-oxobutanoate derivatives, and how are structure-activity relationships (SAR) analyzed?

- SAR Analysis :

- Oxadiazole Modification : Replacing the 4-fluorophenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) enhances enzyme inhibition. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or proteases .

- Piperidine Substitution : N-methylation of piperidine reduces steric hindrance, improving receptor binding. Comparative studies with thiadiazole analogs show oxadiazole derivatives have higher metabolic stability .

- Bioactivity Optimization : Parallel synthesis and high-throughput screening (HTS) identify derivatives with dual inhibition (e.g., NF-κB and AP-1 pathways) .

Q. How can contradictory data on cytotoxicity and enzyme inhibition be reconciled?

- Case Study : Discrepancies in IC₅₀ values may stem from assay conditions. For example:

- Cell Line Variability : HepG2 vs. HEK293 cells show differing sensitivity due to metabolic enzyme expression .

- Solvent Effects : DMSO concentrations >1% artificially suppress activity. Re-testing in PBS-based buffers reduces artifacts .

- Statistical Approach : Meta-analysis of published IC₅₀ data using tools like RevMan identifies outliers and adjusts for methodological bias .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates CYP450 metabolism (e.g., CYP3A4 liability due to ester hydrolysis).

- Toxicity Profiling : ProTox-II predicts hepatotoxicity (e.g., fluorophenyl groups may induce oxidative stress) .

- Experimental Validation : Microsomal stability assays (e.g., rat liver microsomes) quantify half-life (t₁/₂) and correlate with in silico predictions .

Methodological Challenges

Q. How are reaction intermediates stabilized during large-scale synthesis?

- Stabilization Techniques :

- Low-Temperature Storage : Oxadiazole intermediates are stored at -20°C to prevent dimerization.

- Inert Atmosphere : Piperidine coupling reactions use N₂ or Ar to avoid oxidation of amine groups .

- Scale-Up Issues : Pilot-scale reactors (e.g., flow chemistry systems) maintain consistent temperature gradients, reducing byproduct formation .

Q. What chromatographic methods ensure purity >98% for in vivo studies?

- HPLC Protocols :

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Methanol:buffer (65:35 v/v), with sodium 1-octanesulfonate (pH 4.6) for ion-pairing .

- Validation : System suitability tests (USP <621>) confirm resolution (R > 2.0) between the compound and degradation products .

Comparative Studies

Q. How does Ethyl 4-oxobutanoate compare to thiadiazole or triazole analogs in pharmacokinetics?

- PK Parameters :

| Parameter | Oxadiazole Derivative | Thiadiazole Analog |

|---|---|---|

| LogP | 3.2 | 3.8 |

| t₁/₂ (plasma) | 4.5 h | 2.1 h |

| Bioavailability | 62% | 48% |

- Key Insight : Lower LogP of oxadiazole derivatives enhances aqueous solubility, improving oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.